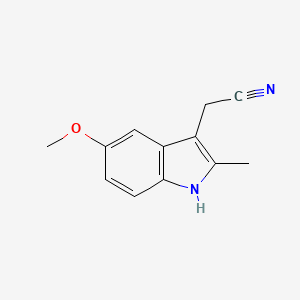

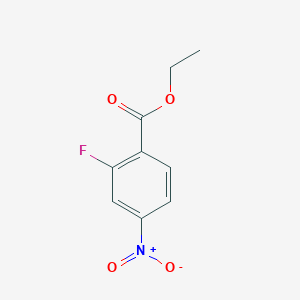

4-phenoxy-1H-indazol-3-amine

Vue d'ensemble

Description

Synthesis Analysis

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . These compounds were evaluated for their inhibitory activities against human cancer cell lines . The preliminary results suggested that most of the target compounds showed great antitumor activity .Molecular Structure Analysis

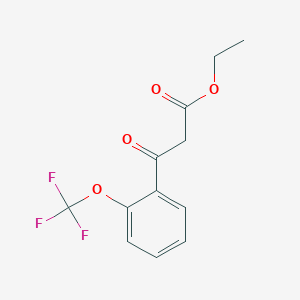

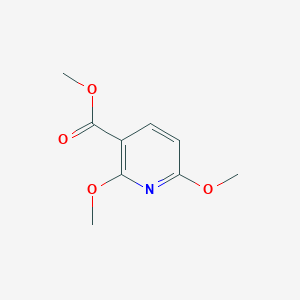

The molecular structure of 4-phenoxy-1H-indazol-3-amine is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment .Chemical Reactions Analysis

Indazole compounds are one of the principal components of many natural products and marketed drugs . Various substituted indazole derivatives have attracted great attention due to their diverse biological activities .Physical And Chemical Properties Analysis

4-Phenoxy-1H-indazol-3-amine has a boiling point of 96-98°C . Its InChI Code is 1S/C13H11N3O/c14-13-12-10 (15-16-13)7-4-8-11 (12)17-9-5-2-1-3-6-9/h1-8H, (H3,14,15,16) .Applications De Recherche Scientifique

Specific Scientific Field

The specific scientific field is Pharmacology and Oncology .

Comprehensive and Detailed Summary of the Application

4-phenoxy-1H-indazol-3-amine is a derivative of indazole, which has been found to have promising antitumor activity. A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . These compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .

Detailed Description of the Methods of Application or Experimental Procedures

The compounds were synthesized using a molecular hybridization strategy. The inhibitory activities of these compounds were evaluated against various human cancer cell lines using the MTT colorimetric assay .

Thorough Summary of the Results or Outcomes Obtained

Among the synthesized compounds, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM, and this compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM). Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Inhibitor of RIP2 Kinase

Specific Scientific Field

The specific scientific field is Pharmacology and Biochemistry .

Comprehensive and Detailed Summary of the Application

4-phenoxy-1H-indazol-3-amine derivatives have been identified as potent and highly selective inhibitors of RIP2 kinase . RIP2 kinase is a key signaling molecule in the immune response and its inhibition can be beneficial in the treatment of chronic inflammatory diseases .

Detailed Description of the Methods of Application or Experimental Procedures

The specific derivative, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, was identified as a potent inhibitor of RIP2 kinase with an IC 50 (50% inhibition concentration) value of 5 nM .

Thorough Summary of the Results or Outcomes Obtained

This compound could potentially be used in the development of new treatments for chronic inflammatory diseases .

Tyrosine Kinase Inhibitor

Specific Scientific Field

The specific scientific field is Pharmacology and Oncology .

Comprehensive and Detailed Summary of the Application

The 1H-indazole-3-amine structure, which includes 4-phenoxy-1H-indazol-3-amine, is an effective hinge-binding fragment in tyrosine kinase inhibitors . Tyrosine kinases are important targets in cancer therapy.

Detailed Description of the Methods of Application or Experimental Procedures

In the drug Linifanib, the 1H-indazole-3-amine structure binds effectively with the hinge region of tyrosine kinase .

Thorough Summary of the Results or Outcomes Obtained

This interaction inhibits the activity of the tyrosine kinase, thereby inhibiting the growth of cancer cells .

FGFR1 Inhibitor

Specific Scientific Field

The specific scientific field is Pharmacology and Oncology .

Comprehensive and Detailed Summary of the Application

6-(3-methoxyphenyl)-1H-indazol-3-amine, a derivative of 4-phenoxy-1H-indazol-3-amine, has been identified as a promising FGFR1 inhibitor . FGFR1 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of certain types of cancer cells .

Detailed Description of the Methods of Application or Experimental Procedures

The specific derivative was found to exhibit good enzymatic inhibition with an IC 50 (50% inhibition concentration) value of 15.0 nM .

Thorough Summary of the Results or Outcomes Obtained

This compound could potentially be used in the development of new treatments for cancers that are driven by FGFR1 .

Antitumor Activity Against Hep-G2 Cell Line

Specific Scientific Field

The specific scientific field is Pharmacology and Oncology .

Comprehensive and Detailed Summary of the Application

Among the synthesized 1H-indazole-3-amine derivatives, compound 5k showed the best inhibitory effect against Hep-G2 (a liver cancer cell line) with an IC 50 (50% inhibition concentration) value of 3.32 µM .

Detailed Description of the Methods of Application or Experimental Procedures

The compounds were evaluated for their inhibitory activities against various human cancer cell lines using the MTT colorimetric assay .

Safety And Hazards

Orientations Futures

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . This suggests that 4-phenoxy-1H-indazol-3-amine and its derivatives could have potential applications in the development of new drugs .

Propriétés

IUPAC Name |

4-phenoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-13-12-10(15-16-13)7-4-8-11(12)17-9-5-2-1-3-6-9/h1-8H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZSMAKADDTQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC3=C2C(=NN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467732 | |

| Record name | 4-phenoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenoxy-1H-indazol-3-amine | |

CAS RN |

816454-31-6 | |

| Record name | 4-phenoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

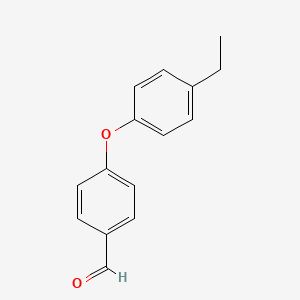

![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)

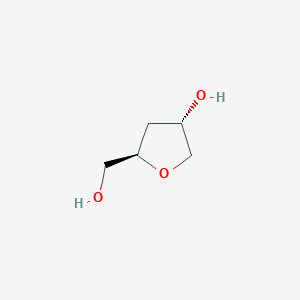

![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)